BenchChemオンラインストアへようこそ!

BMS-191095 hydrochloride

Mitochondrial pharmacology KATP channel selectivity Cardioprotection

BMS-191095 HCl is the definitive mitoKATP opener for studies requiring clean dissection of mitochondrial KATP-mediated protection without vascular, electrophysiological, or ROS artifacts. Unlike cromakalim (non-selective) or diazoxide (SDH inhibition), it enables unambiguous interpretation of cardioprotection and neuroprotection data. Ideal for Langendorff ischemia-reperfusion (1–10 µM) and in vivo stroke models (0.6 mg/kg IV). Procure with confidence.

Molecular Formula C22H22Cl2N4O2
Molecular Weight 445.3 g/mol
CAS No. 166095-95-0
Cat. No. B3340025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-191095 hydrochloride
CAS166095-95-0
Molecular FormulaC22H22Cl2N4O2
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C.Cl
InChIInChI=1S/C22H21ClN4O2.ClH/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16;/h3-11,20-21,28H,13H2,1-2H3,(H,25,26);1H/t20-,21+;/m0./s1
InChIKeyTZLMTXNZECPICU-JUDYQFGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-191095 Hydrochloride: A Selective Mitochondrial KATP Channel Opener for Cardioprotection and Neuroprotection Research


BMS-191095 hydrochloride (CAS 166095-95-0) is a benzopyran-derived, selective mitochondrial ATP-sensitive potassium (mitoKATP) channel opener . Developed by Bristol-Myers Squibb as a second-generation KATP opener, it activates cardiac mitochondrial KATP channels with a K1/2 of 83 nM in vitro while lacking detectable activity at sarcolemmal KATP channels at concentrations up to 30 μM [1]. Its defining pharmacological characteristic is the dissociation of cardioprotective efficacy from peripheral vasodilation and cardiac action potential shortening—side effects that limit the utility of first-generation KATP openers such as cromakalim [2].

Why Generic KATP Channel Openers Cannot Substitute for BMS-191095 Hydrochloride in Ischemia-Reperfusion Models


Substituting BMS-191095 with a first-generation KATP opener (e.g., cromakalim) or the prototype mitoKATP opener diazoxide introduces confounding variables that compromise experimental interpretability. Cromakalim non-selectively activates both sarcolemmal and mitochondrial KATP channels, producing peripheral vasodilation and action potential shortening that independently alter hemodynamics and cardiac electrophysiology—effects that can mask or confound cardioprotection readouts [1]. Diazoxide, while often used as a mitoKATP opener, inhibits succinate dehydrogenase (SDH) in the mitochondrial electron transport chain and increases reactive oxygen species (ROS) production independently of channel activation, introducing off-target metabolic effects not observed with BMS-191095 [2]. For studies requiring clean dissection of mitochondrial KATP-mediated protection without vascular, electrophysiological, or ROS-related artifacts, BMS-191095 provides the necessary pharmacological selectivity.

Quantitative Differentiation Evidence: BMS-191095 Hydrochloride versus KATP Opener Comparators


Mitochondrial Selectivity: BMS-191095 Activates mitoKATP at 83 nM Without Sarcolemmal Current Activation up to 30 μM

BMS-191095 selectively opens cardiac mitochondrial KATP channels with a K1/2 of 83 nM, as measured by mitochondrial matrix volume changes in isolated bovine heart mitochondria [1]. In stark contrast, cromakalim and BMS-180448 lack this level of mitochondrial selectivity and retain significant activity at vascular and cardiac sarcolemmal KATP channels [2]. Critically, at concentrations up to 30 μM—over 360-fold higher than its mitoKATP K1/2—BMS-191095 failed to activate sarcolemmal KATP currents in patch-clamped guinea pig ventricular myocytes, whereas non-selective openers produce robust sarcolemmal activation within this concentration range [1].

Mitochondrial pharmacology KATP channel selectivity Cardioprotection

In Vivo Cardioprotection Without Hemodynamic or Electrophysiological Side Effects

In anesthetized dogs subjected to 90 minutes of coronary ischemia followed by 5 hours of reperfusion, BMS-191095 reduced myocardial infarct size in a dose-dependent manner with an ED25 of 0.4 mg/kg i.v., corresponding to efficacious plasma concentrations of 0.3 to 1.0 μM [1]. Throughout the entire dose range tested, BMS-191095 produced no detectable effects on peripheral or coronary hemodynamics, no changes in cardiac conduction or action potential configuration, and no proarrhythmic effects in programmed electrical stimulation models [1]. In contrast, first-generation KATP openers such as cromakalim produce measurable vasodilation and action potential shortening within their cardioprotective dose ranges, limiting their translational utility [2].

In vivo cardioprotection Hemodynamic safety Infarct size reduction

Superior in Vitro Cardioprotective Potency: EC25 Comparison with Cromakalim and BMS-180448

In isolated rat hearts subjected to 25 minutes of global ischemia and 30 minutes of reperfusion, BMS-191095 prolonged the time to onset of ischemic contracture with an EC25 of 1.5 μM [1]. Under identical experimental conditions, cromakalim and BMS-180448 exhibited EC25 values of 4.7 μM and 3.0 μM, respectively [1]. Thus, BMS-191095 is approximately 3.1-fold more potent than cromakalim and 2-fold more potent than BMS-180448 in delaying ischemic contracture in this ex vivo model of myocardial ischemia.

Isolated heart model Cardioprotective potency EC25 comparison

Absence of ROS Generation: Differentiating BMS-191095 from Diazoxide

In isolated piglet brain mitochondria, diazoxide and BMS-191095 both decreased mitochondrial membrane potential (ΔΨm), with BMS-191095 exhibiting greater efficacy on a molar basis [1]. Critically, diazoxide—but not BMS-191095—significantly increased mitochondrial reactive oxygen species (ROS) production [1]. The ROS elevation observed with diazoxide is attributable to its off-target inhibition of succinate dehydrogenase (SDH), an effect not shared by BMS-191095 [1]. This finding was corroborated in cultured rat cortical neurons, where BMS-191095 (40 μmol/L) depolarized mitochondria without affecting ROS levels [2].

Reactive oxygen species Mitochondrial pharmacology Off-target effects

In Vivo Neuroprotection: 32% Total Infarct Volume Reduction in Rat MCAO Model

In male Wistar rats subjected to 90 minutes of transient middle cerebral artery occlusion (MCAO), intracerebroventricular administration of BMS-191095 (25 μg; estimated brain concentration 40 μmol/L) 24 hours prior to ischemia onset reduced total infarct volume by 32% and cortical infarct volume by 38% relative to vehicle-treated controls [1]. The protective effect was completely abolished by co-treatment with 5-hydroxydecanoate (5-HD), confirming mitoKATP channel-mediated protection [1]. Notably, BMS-191095 did not affect plasma membrane potential in cultured neurons or potassium currents in cerebrovascular myocytes [1], distinguishing it from diazoxide which can produce plasma membrane KATP activation at higher concentrations [2].

Cerebral ischemia Neuroprotection Stroke model

Optimal Research Applications for BMS-191095 Hydrochloride Based on Quantified Evidence


Ex Vivo Isolated Heart Ischemia-Reperfusion Studies Requiring Cardioprotection Without Vascular Confounders

BMS-191095 is the preferred tool compound for Langendorff isolated heart ischemia-reperfusion experiments where vasodilation must be excluded as a confounding variable. Its EC25 of 1.5 μM for delaying ischemic contracture exceeds the potency of cromakalim (4.7 μM) and BMS-180448 (3.0 μM), while its lack of peripheral vasodilator activity ensures that observed cardioprotection reflects direct myocardial effects rather than altered coronary flow [1]. Effective working concentrations in this model range from 1 to 10 μM [1].

In Vivo Myocardial Infarct Size Studies in Large Animal Models

For canine or porcine models of regional myocardial ischemia-reperfusion, BMS-191095 enables assessment of mitochondrial KATP-mediated cardioprotection without the hemodynamic instability introduced by non-selective KATP openers. At an efficacious intravenous dose of 0.6 mg/kg (producing plasma concentrations of 0.3–1.0 μM), BMS-191095 reduces infarct size while maintaining stable peripheral and coronary hemodynamics, cardiac conduction parameters, and action potential configuration [2]. This pharmacological profile is particularly valuable for studies where blood pressure alterations could independently influence infarct size.

Neuronal Preconditioning and Cerebral Ischemia Research

BMS-191095 is the mitoKATP opener of choice for delayed preconditioning studies in neuronal cultures and in vivo cerebral ischemia models. It induces robust neuroprotection against both glutamate excitotoxicity (in vitro) and transient focal cerebral ischemia (32% total infarct reduction in rat MCAO) without generating ROS or activating plasma membrane KATP channels—off-target effects that limit the interpretability of diazoxide-based studies [3]. For cultured neuron studies, 40 μmol/L BMS-191095 produces mitochondrial depolarization without ROS elevation; for in vivo cerebral preconditioning, a 24-hour pretreatment window is required for efficacy [3].

Mitochondrial KATP Channel Biophysics and Pharmacology Studies

For investigators studying mitoKATP channel biophysics, pharmacology, or structure-function relationships, BMS-191095 provides a uniquely selective pharmacological probe. Its mitoKATP K1/2 of 83 nM combined with a >360-fold selectivity window over sarcolemmal KATP channels [1] enables clean dissection of mitochondrial-specific channel effects. Furthermore, its lack of SDH inhibition distinguishes it from diazoxide, making BMS-191095 the superior choice for experiments where mitochondrial metabolic effects must be exclusively attributed to KATP channel opening rather than respiratory chain modulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-191095 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.